![molecular formula C19H21NOS B3011734 (S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane CAS No. 1556097-50-7](/img/structure/B3011734.png)
(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane
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Overview
Description
The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms in the molecule and the bonds between them. This can be done using various spectroscopic techniques .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, density, reactivity, and stability .Scientific Research Applications
Multifunctional Modules for Drug Discovery
(S)-5,6-Dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane is involved in the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes. These compounds are designed as multifunctional, structurally diverse modules for drug discovery, demonstrating potential for a wide range of pharmaceutical applications. Enantioselective approaches to these spirocycles have also been developed, showcasing their versatility in drug synthesis (Li, Rogers-Evans, & Carreira, 2013).
Synthesis of Diazadispirodecanes and Triazadispirododecanes
The compound plays a role in the aziridination of various substrates, leading to the formation of diazadispirodecanes and triazadispirododecanes. These processes involve single stereoisomers, highlighting the compound's importance in stereoselective synthesis, a critical aspect in pharmaceutical chemistry (Albar, Fawcett, & Russell, 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(7S)-7,8-dibenzyl-2-oxa-5-thia-8-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-3-7-16(8-4-1)11-18-13-22-19(14-21-15-19)20(18)12-17-9-5-2-6-10-17/h1-10,18H,11-15H2/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLLZGBLYJZRDG-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2(S1)COC2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C2(S1)COC2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane |
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